molecular formula C15H25N3O2 B2587946 N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide CAS No. 1436179-59-7

N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide

Cat. No.: B2587946
CAS No.: 1436179-59-7
M. Wt: 279.384
InChI Key: LYMCNGYMXZWEDY-UHFFFAOYSA-N
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Description

N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide is a complex organic compound that features a cyano group, a cyclohexyl group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide typically involves the cyanoacetylation of amines. One common method includes the reaction of cyclohexylamine with cyanoacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the cyanoacetamide intermediate .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of solvent-free conditions or green chemistry approaches, such as microwave-assisted synthesis, can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The amide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyanoethyl)-N-methylacetamide
  • N-(2-Cyanoethyl)-N-phenylacetamide
  • N-(2-Cyanoethyl)-N-cyclohexylacetamide

Uniqueness

N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide is unique due to its combination of a cyano group, a cyclohexyl group, and a dimethylpropanamide moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from similar compounds .

Properties

IUPAC Name

N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-15(2,3)14(20)17-10-13(19)18-12(9-16)11-7-5-4-6-8-11/h11-12H,4-8,10H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMCNGYMXZWEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(=O)NC(C#N)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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